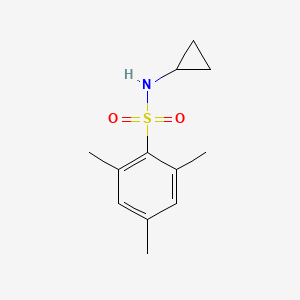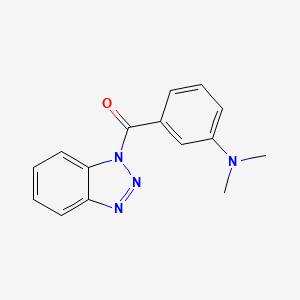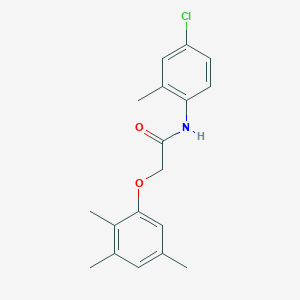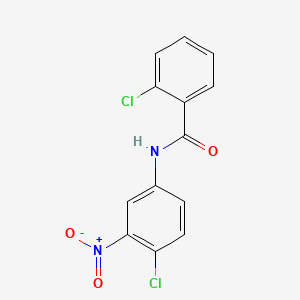![molecular formula C20H20N2O3 B5831225 ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5831225.png)
ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of dibenzazepine derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of Ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA in the brain. It has also been suggested that it may act by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
Ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are known to play a role in mood regulation. Additionally, it has been shown to reduce the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate in lab experiments is its potent pharmacological activity. It has been shown to exhibit significant anticonvulsant, anxiolytic, and antidepressant activities in various animal models. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders.
However, one of the limitations of using Ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate in lab experiments is its relatively low solubility in water. This can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on Ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it may be investigated for its potential use in the treatment of anxiety and depression.
Another potential direction for research is the development of new synthetic methods for the production of Ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate. This could lead to the development of more efficient and cost-effective methods for producing the compound.
Conclusion:
Ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate is a promising compound that has been extensively studied for its potential therapeutic applications. It exhibits potent anticonvulsant, anxiolytic, and antidepressant activities in various animal models and has been investigated for its potential use in the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and to explore its potential use in clinical settings.
Synthesis Methods
The synthesis of Ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate involves the reaction of 5-acryloyl-2-aminobenzophenone with ethyl chloroformate in the presence of a base. The reaction leads to the formation of the desired product in good yields.
Scientific Research Applications
Ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in various animal models. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
ethyl N-(11-prop-2-enoyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-19(23)22-17-8-6-5-7-14(17)9-10-15-11-12-16(13-18(15)22)21-20(24)25-4-2/h3,5-8,11-13H,1,4,9-10H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAIJGUCZVWILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C=C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5831160.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5831166.png)


![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5831197.png)

![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5831219.png)


![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B5831249.png)

![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
![benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5831264.png)